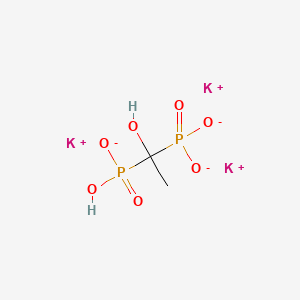
Phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt is a chemical compound known for its strong chelating properties. It forms stable complexes with metal ions in aqueous solutions, making it useful in various industrial and scientific applications. This compound is often used as a chelating and sequestering agent in detergents, water treatment, and other applications where metal ion control is essential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt typically involves the neutralization of hydroxyethylenediphosphonic acid with potassium hydroxide. The reaction is carried out in an aqueous solution, and the pH is adjusted to achieve the desired salt form. The resulting solution is then subjected to spray drying to obtain the solid tripotassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration, to ensure high yield and purity. The use of advanced drying techniques, such as spray drying, helps in obtaining the compound in its solid form, which is easier to handle and store .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Substitution: Can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as calcium, magnesium, and iron in aqueous solutions.
Substitution: Requires specific reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Chelation: Metal-phosphonate complexes.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry for metal ion analysis.
Biology: Investigated for its potential in inhibiting certain enzymes that require metal ions as cofactors.
Medicine: Explored for its role in bone resorption inhibition and treatment of osteoporosis.
Industry: Utilized in water treatment to prevent scale formation and corrosion, and in detergents to enhance cleaning efficiency
Mechanism of Action
The mechanism of action of phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt involves its ability to form stable complexes with metal ions. By binding to metal ions, it prevents these ions from participating in unwanted reactions, such as scale formation in water systems or enzyme catalysis in biological systems. This chelation process is crucial in various applications, from industrial water treatment to medical therapies for bone diseases .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (1-hydroxyethylidene)bis-, tetrasodium salt
- Phosphonic acid, (1-hydroxyethylidene)bis-, sodium salt
- Phosphonic acid, (1-hydroxyethylidene)bis-, potassium salt (1:4)
Uniqueness
Phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt is unique due to its specific potassium salt form, which provides distinct solubility and stability properties compared to its sodium and tetrasodium counterparts. This makes it particularly suitable for applications requiring high solubility and stability in aqueous solutions .
Properties
CAS No. |
60376-08-1 |
|---|---|
Molecular Formula |
C2H5K3O7P2 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
tripotassium;hydroxy-(1-hydroxy-1-phosphonatoethyl)phosphinate |
InChI |
InChI=1S/C2H8O7P2.3K/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;/q;3*+1/p-3 |
InChI Key |
PRHFJKSAPKLZLP-UHFFFAOYSA-K |
Canonical SMILES |
CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].[K+].[K+].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)

![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)

![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)



![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)




